3,4-Dehydrotheaspirone
Description
3,4-Dehydrotheaspirone is a naturally occurring spirocyclic terpenoid compound first isolated from plants such as Laumoniera bruceadelpha and Uncaria rhynchophylla (钩藤叶) . Structurally, it features a bicyclic framework with a conjugated enone system (α,β-unsaturated ketone) and a spiro-linked oxaspiro[4.5]decane core. This compound has garnered attention due to its diverse biological activities, including:
- Antiplasmodial Activity: Inhibits Plasmodium falciparum growth with IC₅₀ values in the micromolar range .
- Anti-Inflammatory Effects: Suppresses nitric oxide (NO) production in LPS-induced macrophages (IC₅₀: 1.1–31.9 μM) .
- Antiproliferative Activity: Exhibits cytotoxicity against cancer cell lines (HeLa, A-549, and MCF-7) .
- Occurrence: Found in medicinal plants like Chelidonium majus (Papaveraceae) and Mallotus cochinchinensis .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-dien-8-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5-7,10H,8H2,1-4H3/t10-,13+/m0/s1 |
InChI Key |
AYFBPOLMXLMEPR-GXFFZTMASA-N |
Isomeric SMILES |
C[C@H]1C=C[C@@]2(O1)C(=CC(=O)CC2(C)C)C |
Canonical SMILES |
CC1C=CC2(O1)C(=CC(=O)CC2(C)C)C |
Synonyms |
3,4-dehydrotheaspirone |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Dehydrotheaspirone belongs to a class of spirocyclic terpenoids and shares structural and functional similarities with several related compounds. Below is a detailed comparison:
Structural Analogues
Bioactivity Comparison
Key Findings :
- This compound demonstrates broader bioactivity than its structural analogue 8,9-dehydrotheaspirone , which is primarily a flavor precursor .
- Compared to NTCT, this compound shows weaker NO inhibition but superior antiplasmodial effects .
- Decarboxyportentol acetate , a co-metabolite in Laumoniera bruceadelpha, exhibits stronger antiplasmodial activity (IC₅₀: 2.5–5.0 μM) but lacks anti-inflammatory properties .
Mechanistic Insights
- Antiplasmodial Selectivity : Unlike decarboxyportentol acetate , which targets heme crystallization in Plasmodium, this compound’s mode of action remains understudied but may involve mitochondrial disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
